

A-65317 chemical structure and properties

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An In-depth Technical Guide to the Renin Inhibitor A-65317

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-65317 is a potent, non-peptide inhibitor of the enzyme renin, a key regulator in the reninangiotensin-aldosterone system (RAAS). Initially developed by Abbott Laboratories, **A-65317** was investigated for its potential as an antihypertensive agent. Although its clinical development was discontinued, the compound remains a significant tool in pharmacological research for studying the role of renin in cardiovascular and renal physiology. This guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for **A-65317**.

Chemical Structure and Properties

A-65317 is characterized by a complex molecular structure designed to mimic the substrate of renin, angiotensinogen, thereby competitively inhibiting the enzyme's activity.

Table 1: Chemical and Physical Properties of A-65317

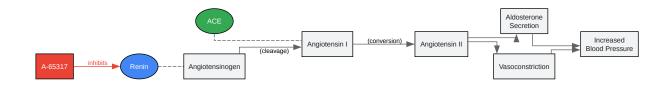


Property	Value	Source
CAS Number	122224-84-4	[1][2][3][4]
Molecular Formula	C38H58N6O9	[3]
Molecular Weight	742.909 g/mol	[3]
SMILES	O=C(INVALID-LINKNC(INVALID-LINKNC(INVALID- LINKINVALID-LINKC(N INVALID-LINK C(O)=O)=O)=O	[1]
Development Status	Discontinued	[2]
Therapeutic Area	Cardiovascular Diseases	[2]

Mechanism of Action

A-65317 functions as a direct renin inhibitor. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of the RAAS, which involves the cleavage of angiotensinogen to form angiotensin I. By binding to the active site of renin, **A-65317** prevents this conversion, leading to a downstream reduction in angiotensin II and aldosterone levels. This ultimately results in vasodilation and a decrease in blood pressure.

Below is a simplified representation of the renin-angiotensin-aldosterone system and the point of inhibition by **A-65317**.



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Figure 1: Simplified RAAS pathway showing A-65317 inhibition of renin.



Experimental Data and Protocols

Limited public information is available regarding specific experimental protocols involving **A-65317**. However, studies have investigated its interaction with plasma proteins.

Plasma Protein Binding Studies

Research has shown that **A-65317** exhibits significant binding to plasma proteins.[2] This is a critical pharmacokinetic parameter as it influences the free drug concentration available to interact with the target enzyme.

Table 2: Summary of A-65317 Plasma Protein Binding

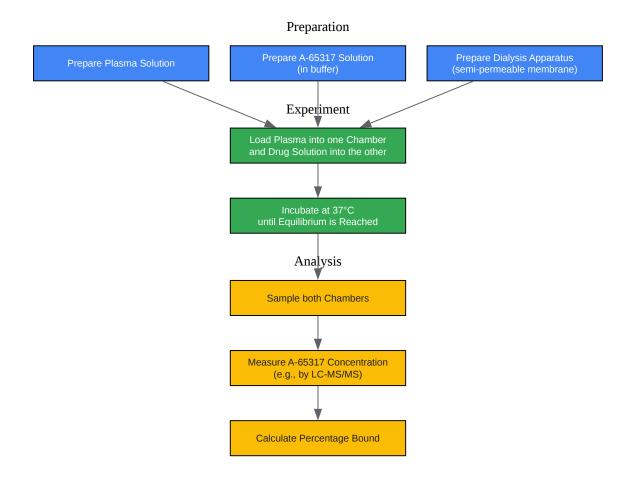
Parameter	Observation	Source
Protein Binding	> 60% binding to plasma proteins at both pH 6.0 and 7.4. Slightly greater binding observed at pH 7.4.	[2]

A common methodology for determining plasma protein binding is equilibrium dialysis.

Illustrative Experimental Workflow: Equilibrium Dialysis

The following diagram illustrates a generalized workflow for an equilibrium dialysis experiment to determine the extent of drug binding to plasma proteins.





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Figure 2: Generalized workflow for an equilibrium dialysis experiment.

Detailed Protocol for Equilibrium Dialysis (General Example):

 Preparation of Dialysis Membrane: The semi-permeable membrane is washed and hydrated according to the manufacturer's instructions to remove any preservatives.



- Preparation of Solutions: A stock solution of A-65317 is prepared in an appropriate buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). Pooled human plasma is thawed and centrifuged to remove any precipitates.
- Assembly of Dialysis Cells: The dialysis apparatus, consisting of two chambers separated by the prepared membrane, is assembled.
- Loading of Samples: The plasma is loaded into one chamber, and the A-65317 solution in buffer is loaded into the opposing chamber.
- Incubation: The assembled cells are placed in a temperature-controlled water bath (typically 37°C) and incubated with gentle shaking for a sufficient time to allow equilibrium to be reached (e.g., 4-24 hours).
- Sampling: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.
- Analysis: The concentration of A-65317 in the samples from both chambers is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Calculation: The percentage of protein-bound drug is calculated using the following formula:
 % Bound = [(Total Drug Concentration Free Drug Concentration) / Total Drug
 Concentration] * 100

Conclusion

A-65317 is a well-defined renin inhibitor that has contributed to the understanding of the reninangiotensin-aldosterone system. While its journey in clinical drug development was halted, its specific mechanism of action and available data on properties like plasma protein binding make it a valuable reference compound for researchers in cardiovascular pharmacology and medicinal chemistry. The experimental methodologies outlined provide a framework for further investigation of this and similar compounds.



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